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Compound of Interest

Compound Name: ST-1892

Cat. No.: B15579022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data on ST-1892. The

information is intended for research and drug development professionals and is not a

comprehensive safety and toxicity profile. Further in-depth studies are required to fully

characterize the safety of this compound for any potential therapeutic application.

Introduction
ST-1892 is a potent and soluble partial agonist of the Farnesoid X Receptor (FXR), a nuclear

receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and inflammation.

Developed through the fragmentation of the well-known FXR agonist GW4064, ST-1892 has

emerged as a compound of interest for its potential therapeutic applications in metabolic and

inflammatory diseases. This technical guide provides an initial assessment of the safety and

toxicity of ST-1892 based on the limited preclinical data available in the public domain.

Physicochemical and Pharmacokinetic Properties
A summary of the known physicochemical and in vitro pharmacokinetic properties of ST-1892 is

presented in Table 1. These properties are crucial for understanding the compound's potential

for oral bioavailability and its disposition in biological systems.
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Property Value Reference

Molecular Target Farnesoid X Receptor (FXR) [1][2]

Activity Partial Agonist [1]

EC50 (human FXR) 7.2 ± 0.2 nM [3]

Aqueous Solubility 33 mg/L [3]

Metabolic Stability
54 ± 1% remaining after 60

min
[3]

Table 1: Physicochemical and In Vitro Pharmacokinetic Properties of ST-1892

In Vitro Toxicity Assessment
The initial safety evaluation of ST-1892 has been limited to in vitro cytotoxicity screening.

Cellular Toxicity in HeLa Cells
ST-1892 has been reported to exhibit low cellular toxicity in a HeLa cell-based reporter gene

assay.[1] While this provides an early indication of a favorable safety profile at the cellular level,

it is important to note that this is a single data point from a transformed cancer cell line and

does not represent a comprehensive cytotoxicity assessment across a range of cell types,

including primary cells or organ-specific cell lines.

Further detailed in vitro toxicity studies, including but not limited to the following, are necessary:

Cytotoxicity assays in primary hepatocytes and other relevant cell types.

Assessment of mitochondrial toxicity.

Evaluation of potential for drug-induced liver injury (DILI) in vitro.

Cardiomyocyte toxicity assays.

In Vivo Safety and Toxicity Data
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As of the date of this guide, there is no publicly available data on the in vivo safety and toxicity

of ST-1892. Key in vivo toxicology studies that are essential for the preclinical safety

assessment of a drug candidate have not been reported in the public domain.

Critical missing in vivo data includes:

Acute, Sub-chronic, and Chronic Toxicity Studies: Determination of Maximum Tolerated Dose

(MTD), No-Observed-Adverse-Effect Level (NOAEL), and target organ toxicities in rodent

and non-rodent species.

Genotoxicity Studies: A standard battery of tests to assess mutagenic and clastogenic

potential (e.g., Ames test, in vitro and in vivo micronucleus assays).

Safety Pharmacology: Evaluation of the effects of ST-1892 on vital functions, including the

cardiovascular, respiratory, and central nervous systems.

Reproductive and Developmental Toxicity Studies: Assessment of potential effects on fertility,

embryonic development, and teratogenicity.

Carcinogenicity Studies: Long-term studies to evaluate the carcinogenic potential of the

compound.

Signaling Pathway and Experimental Workflow
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
The following diagram illustrates the proposed mechanism of action of ST-1892 as a partial

agonist of the Farnesoid X Receptor.
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Caption: FXR Signaling Pathway of ST-1892.

General Workflow for Initial In Vitro Safety Assessment
The following diagram outlines a typical workflow for the initial in vitro safety and toxicity

assessment of a novel compound like ST-1892.
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Caption: In Vitro Safety Assessment Workflow.

Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of ST-1892 are not

available in the public domain. The following are generalized methodologies for the types of

studies that would be required for a comprehensive initial safety assessment.

In Vitro Cytotoxicity Assay (Example: MTT Assay)
Cell Culture: Plate selected cell lines (e.g., HepG2) in 96-well plates at a predetermined

density and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of ST-1892 in culture medium. Replace the

existing medium with the compound-containing medium and incubate for a specified period
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(e.g., 24, 48, 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control

and determine the CC50 (half-maximal cytotoxic concentration).

In Vivo Acute Toxicity Study (Example: Rodent Model)
Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice),

with an equal number of males and females per group.

Dose Administration: Administer ST-1892 via the intended clinical route (e.g., oral gavage) at

a range of doses, including a vehicle control group.

Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes

in body weight at regular intervals for a period of 14 days.

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Histopathology: Collect and preserve major organs for histopathological examination.

Data Analysis: Determine the LD50 (median lethal dose) if applicable, and identify any dose-

related adverse effects.

Conclusion and Future Directions
The currently available data suggests that ST-1892 is a potent partial FXR agonist with

favorable in vitro properties and low cellular toxicity in a single reported assay. However, the

lack of comprehensive in vivo safety and toxicity data represents a significant gap in our
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understanding of its potential as a therapeutic agent. A thorough and systematic evaluation of

the toxicological profile of ST-1892, following established regulatory guidelines, is imperative

before any further development can be considered. Future research should prioritize

conducting a standard battery of in vitro and in vivo toxicology studies to establish a

comprehensive safety profile for this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Making sure you're not a bot! [gupea.ub.gu.se]

2. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

3. criver.com [criver.com]

To cite this document: BenchChem. [Initial Safety and Toxicity Assessment of ST-1892: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579022#initial-safety-and-toxicity-assessment-of-
st-1892]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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